molecular formula C25H23BrN4O3S B15039337 N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B15039337
M. Wt: 539.4 g/mol
InChI Key: HQDZIQQIVZHUGZ-UVHMKAGCSA-N
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Description

This compound is a benzimidazole-based acetohydrazide derivative featuring a sulfanyl bridge and a substituted benzylidene moiety. Its structure includes:

  • Benzimidazole core: Substituted at the 1-position with a 4-methylbenzyl group and at the 2-position with a sulfanylacetohydrazide chain .
  • Hydrazide backbone: The (E)-configured imine group links to a 3-bromo-4-hydroxy-5-methoxyphenyl fragment, which introduces steric bulk and electronic effects due to bromine’s electronegativity and methoxy/hydroxy substituents .
  • Synthesis: Likely involves condensation of 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide with 3-bromo-4-hydroxy-5-methoxybenzaldehyde under acidic or catalytic conditions, analogous to methods for related hydrazides .

Properties

Molecular Formula

C25H23BrN4O3S

Molecular Weight

539.4 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H23BrN4O3S/c1-16-7-9-17(10-8-16)14-30-21-6-4-3-5-20(21)28-25(30)34-15-23(31)29-27-13-18-11-19(26)24(32)22(12-18)33-2/h3-13,32H,14-15H2,1-2H3,(H,29,31)/b27-13+

InChI Key

HQDZIQQIVZHUGZ-UVHMKAGCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=C(C(=C4)Br)O)OC

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=C(C(=C4)Br)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Hydrazide Formation: The acetohydrazide linkage is formed by reacting the brominated phenyl compound with hydrazine hydrate.

    Final Condensation: The final step involves the condensation of the hydrazide with the benzimidazole derivative under reflux conditions in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Amines, Thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the bromine atom with an amine yields an amine derivative.

Scientific Research Applications

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The brominated phenyl group may enhance the compound’s binding affinity to its targets, while the acetohydrazide linkage can facilitate the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

  • N′-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide (CAS 315221-54-6): Differs in the benzimidazole N1-substituent (1-methyl vs. 4-methylbenzyl).
  • Compounds from Manjula et al. (2011) :
    2-[(1H-Benzimidazol-2-yl methyl)sulfanyl]-N4-(phenylmethylidene)acetohydrazides lack bromo and methoxy groups. Their anti-inflammatory activity (e.g., carrageenan-induced edema inhibition) suggests the target compound’s bromine and hydroxy groups may modulate similar pathways with enhanced specificity .

Variations in the Benzylidene Fragment

  • 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide (CAS 303103-56-2): Replaces the benzimidazole with a triazole ring and substitutes the benzylidene with a 4-ethylphenyl group.
  • Fluorinated analogs (e.g., compounds 187 and 188 from International Journal of Molecular Sciences):
    Fluorine at the 4-position of the phenyl ring increases metabolic stability and electronegativity, contrasting with bromine’s steric and inductive effects in the target compound .

Hydrazide Backbone Modifications

  • (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide :
    Replaces acetohydrazide with carboxamide and introduces a benzodioxol-imidazole chain. The carboxamide group may enhance hydrogen-bonding interactions, while the imidazole adds basicity, differing from the sulfanylacetohydrazide’s thioether linkage .

Structural and Functional Analysis

Electronic and Steric Effects

  • Bromine vs.
  • Methoxy and Hydroxy Groups : The 5-methoxy-4-hydroxy arrangement on the phenyl ring enables intramolecular hydrogen bonding, stabilizing the (E)-configuration and influencing solubility .

Spectroscopic and Crystallographic Validation

  • Single-crystal X-ray diffraction (e.g., as in and ) confirms the (E)-imine configuration, critical for maintaining planar geometry and π-conjugation .
  • DFT calculations (e.g., Becke’s hybrid functional in ) could predict frontier molecular orbitals, highlighting electron-rich regions (benzimidazole sulfanyl) and electron-deficient zones (bromoaryl) .

Pharmacological and Physicochemical Properties

Bioactivity Trends

  • Anti-inflammatory Potential: Benzimidazole sulfanyl derivatives () show moderate activity (e.g., 30–50% edema inhibition), suggesting the target compound’s bromine and hydroxy groups may enhance COX-2 selectivity .
  • Antifungal Activity : Analogous hydrazides with nitro or fluoro substituents () exhibit MIC values of 8–32 µg/mL; bromine’s hydrophobicity might improve fungal membrane penetration .

Solubility and LogP

  • The 4-methylbenzyl group increases logP (predicted ~3.5) compared to 1-methyl analogs (logP ~2.8), favoring blood-brain barrier penetration but reducing aqueous solubility .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound ID Core Structure Benzylidene Substituents Bioactivity (Reported) Reference
Target Compound Benzimidazole-sulfanyl 3-Br, 4-OH, 5-OMe Not reported
CAS 315221-54-6 Benzimidazole-sulfanyl 3-Br, 4-OH, 5-OMe (1-Me) Antifungal (MIC: 16 µg/mL)
CAS 303103-56-2 Triazole-sulfanyl 4-EtPh Anti-inflammatory (IC50: 12 µM)
Compound 187 (Fluorinated) Benzofuran-acetohydrazide 4-F, 2-OH Anticancer (IC50: 8 µM)

Table 2: Calculated Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Donors Reference
Target Compound 541.42 3.5 3
CAS 315221-54-6 497.34 2.8 3
CAS 303103-56-2 504.43 4.1 2

Biological Activity

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound with potential biological activity. Its structure incorporates both a benzimidazole moiety and a hydrazide functional group, which are known for their diverse pharmacological properties.

  • Molecular Formula : C26H24BrN5O5S
  • Molecular Weight : 558.5 g/mol
  • Structural Characteristics : The compound features a brominated phenolic ring, a methoxy group, and a benzimidazole unit linked through a hydrazone bond.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. Here, we summarize findings related to the biological activity of the target compound.

Antimicrobial Activity

Studies have shown that benzimidazole derivatives possess significant antimicrobial properties. For instance:

  • Benzimidazole Derivatives : A series of benzimidazole derivatives demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL .

Anticancer Properties

The anticancer potential of similar compounds has been well-documented:

  • Cell Line Studies : Compounds structurally related to our target have shown cytotoxicity against several cancer cell lines, including breast and colon cancer cells. For example, one study reported IC50 values below 10 µM for certain derivatives against MCF-7 and HCT116 cell lines .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymes : Certain derivatives inhibit key enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A derivative similar to the target compound was tested against Candida albicans, showing over 90% inhibition at low concentrations (0.25 µg/mL) .
  • Anticancer Activity in vitro :
    • In vitro studies on a benzimidazole derivative indicated significant growth inhibition in leukemia cell lines, with an IC50 value of approximately 5 µg/mL .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineResult (IC50/MIC)Reference
AntimicrobialStaphylococcus aureus0.5 - 2 µg/mL
AntimicrobialCandida albicans>98% inhibition
AnticancerMCF-7 (breast cancer)<10 µM
AnticancerHCT116 (colon cancer)<10 µM

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